molecular formula C9H4F6INO3 B13708655 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol

Cat. No.: B13708655
M. Wt: 415.03 g/mol
InChI Key: OOTWOXUOLUVHBX-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol is a fluorinated secondary alcohol characterized by a hexafluoroisopropyl backbone substituted with a 3-iodo-5-nitrophenyl group. This compound exhibits strong hydrogen-bonding capabilities and high ionizing power due to its fluorine-rich structure and electron-withdrawing substituents (nitro and iodine). These properties make it useful in synthetic chemistry, particularly in facilitating reactions such as Friedel-Crafts alkylation and as a solvent or promoter in metal-free procedures . Its molecular formula is C₉H₅F₆INO₃, with a molecular weight of 421.04 g/mol (calculated from ).

Properties

Molecular Formula

C9H4F6INO3

Molecular Weight

415.03 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(3-iodo-5-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H4F6INO3/c10-8(11,12)7(18,9(13,14)15)4-1-5(16)3-6(2-4)17(19)20/h1-3,18H

InChI Key

OOTWOXUOLUVHBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol typically involves multiple steps, including the introduction of fluorine atoms, iodination, and nitration. Common reagents might include fluorinating agents, iodine sources, and nitrating mixtures. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Hydrogen-Bond-Mediated Catalysis

The compound acts as a solvent and catalyst in Friedel-Crafts alkylation and hydroxydifluoromethylation reactions. Its strong hydrogen-bond-donating ability stabilizes transition states, enhancing reaction rates and selectivity:

  • Example : In the cross-dehydrative coupling of difluoroacetaldehyde ethyl hemiacetal with imidazo[1,2-a]pyridines, HFIP derivatives facilitate nucleophilic addition by protonating intermediates (Table 1) .

Reaction Conditions Yield Key Role of HFIP Derivative
HydroxydifluoromethylationHFIP (2.0 equiv), RT, 12 h97% Stabilizes carbonium ion intermediates
Friedel-Crafts alkylationHFIP as solvent, 25°C84–92% Enhances electrophilicity of carbonyl

Nucleophilic Aromatic Substitution

The iodine substituent participates in iodine-retentive and iodine-displacement reactions:

  • SNAr (Nucleophilic Aromatic Substitution) : The nitro group activates the ring for substitution at the iodine-bearing position. For example, treatment with amines or thiols replaces iodine under basic conditions .

  • Cross-Coupling : The iodine atom enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

Redox Reactivity

The nitro group undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using LiAlH₄. This transformation modifies the electronic properties of the aromatic ring, enabling subsequent reactions such as diazotization .

Reduction Pathway:

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

Conditions : 40 psi H₂, ethanol, 6 h .

Acid-Base Behavior

The hydroxyl group in the hexafluoroisopropanol moiety exhibits enhanced acidity (pKa ≈ 9.3) compared to conventional alcohols (pKa ≈ 16–19) . This property enables:

  • Deprotonation by weak bases (e.g., K₂CO₃) to form alkoxide intermediates.

  • Hydrogen-bond stabilization of enolates in aldol condensations .

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules, especially those requiring fluorinated or iodinated aromatic rings.

Biology

In biological research, fluorinated compounds are often used in imaging studies due to their unique interactions with biological systems.

Medicine

Industry

In industry, such compounds might be used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can significantly affect the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS 718-64-9)
  • Structure : The phenyl group lacks electron-withdrawing substituents, resulting in reduced electrophilicity compared to the 3-iodo-5-nitrophenyl derivative.
  • Properties: Molecular weight: 244.14 g/mol (). Boiling point: Not explicitly stated, but likely lower than the target compound due to smaller substituents.
  • Applications : Primarily used as a solvent in organic synthesis. The absence of nitro/iodo groups limits its utility in directing electrophilic substitutions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS 1515-14-6)
  • Structure : A methyl group replaces the aromatic substituent, reducing steric hindrance and electronic complexity.
  • Properties :
    • Molecular weight: 182.06 g/mol ().
    • Stability: Less reactive toward electrophiles due to the absence of directing groups.
  • Applications : Used in material science research to modify molecular interactions .
Perfluoro-tert-butyl Alcohol (CAS 2378-02-1)
  • Structure : Contains a trifluoromethyl group, increasing fluorine content to nine atoms.
  • Properties :
    • Molecular weight: 236.04 g/mol ().
    • Acidity: Stronger acid (pKa ~9.3) compared to the target compound (pKa ~9.8 for HFIP derivatives) due to higher electronegativity .
  • Applications : Explored in catalysis and as a heavy-atom solvent in crystallography.
2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 2366994-16-1)
  • Structure: Substituted with amino and fluoro groups instead of iodine.
  • Properties: Molecular weight: 322.14 g/mol (). Reactivity: The amino group introduces electron-donating effects, contrasting with the electron-withdrawing iodine in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Solubility in HFIP
Target Compound 421.04 Not reported ~1.7 (estimated) High
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol 244.14 ~120–130 (estimated) 1.56 Moderate
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) 168.04 59 1.596 N/A
Perfluoro-tert-butyl alcohol 236.04 ~80–90 1.67 Low

Notes:

  • The target compound’s iodine and nitro groups increase molecular weight and density compared to simpler analogs.
  • Solubility in HFIP is inferred from structural similarity; bulky substituents may reduce miscibility .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a fluorinated alcohol with significant biological activity and diverse applications in organic chemistry and biochemistry. Its unique properties, including strong hydrogen bonding capabilities and high polarity, make it an effective solvent for various chemical reactions and biological assays. This article explores the biological activity of HFIP, highlighting its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C3_3H2_2F6_6O
  • Molecular Weight : 168.04 g/mol
  • Boiling Point : 59 °C
  • Melting Point : -4 °C
  • Density : 1.596 g/mL at 25 °C
  • Solubility : Water-soluble (≥100 mg/mL at 20 °C)

HFIP is a clear, colorless liquid with a distinctive aromatic odor. Its structure is characterized by the presence of multiple fluorine atoms that enhance its solvent properties and reactivity in various chemical processes .

HFIP exhibits several biological activities primarily due to its ability to form strong hydrogen bonds and solvate polar molecules effectively. Key mechanisms include:

  • Solvation of Cyclodextrins : HFIP has been shown to dissolve cyclodextrins (CDs) effectively, facilitating the formation of crystalline solids upon evaporation. This property is useful in creating CD microfibers for drug delivery systems .
  • Catalytic Reactions : HFIP enhances the efficiency of various catalytic reactions, including Friedel-Crafts reactions and cycloadditions. It promotes the intramolecular addition reactions of ether-bound alkynyl dienes under mild conditions .

Applications in Research

HFIP's unique properties make it a valuable tool in several research domains:

  • Peptide Chemistry : As a solvent for peptide synthesis, HFIP allows for increased solubility of peptide intermediates, leading to higher yields in synthetic processes .
  • Fluorinated Pharmaceuticals : HFIP is utilized in the synthesis of fluorinated compounds that have potential pharmaceutical applications, such as fluorosurfactants and emulsifiers .

Case Studies

  • Synthesis of Imidazo[1,2-a]pyridines :
    A recent study demonstrated the use of HFIP in synthesizing C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines. The reaction achieved yields between 68% to 95%, showcasing HFIP's effectiveness as a solvent in complex organic transformations .
  • Cyclodextrin Microfiber Fabrication :
    Research indicated that evaporating HFIP solutions containing cyclodextrins results in microfibers with unique structural properties. These microfibers can be used for drug delivery applications due to their high surface area and porosity .
StudyApplicationYieldNotes
Synthesis of Imidazo[1,2-a]pyridinesOrganic Chemistry68%-95%High efficiency under mild conditions
Cyclodextrin Microfiber FabricationMaterials ScienceN/APotential for drug delivery systems

Safety and Handling

HFIP is classified as hazardous due to its corrosive nature and potential health effects upon exposure. It can cause severe skin burns and eye damage; therefore, appropriate safety measures must be taken when handling this compound:

  • Hazard Classification : Eye Damage 1, Skin Corrosion 1A
  • Signal Word : Danger
  • Precautionary Statements : Use protective gloves and eye protection; avoid inhalation or ingestion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1,3,3,3-hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol?

  • Methodology : Synthesis typically involves multi-step halogenation and fluorination. A plausible route includes:

Iodination : Introduce iodine to the 3-position of a nitrobenzene derivative using iodine monochloride (ICl) in acetic acid .

Fluorination : React the intermediate with hexafluoropropene or a fluorinating agent like sulfur tetrafluoride (SF₄) under anhydrous conditions.

Purification : Use column chromatography with hexane/ethyl acetate (9:1) to isolate the product. Confirmation via <sup>19</sup>F NMR is critical due to fluorinated byproducts .

Q. What solvents are compatible with this compound for experimental workflows?

  • Solubility Profile :

SolventSolubility (w/v)Notes
Ethanol10% (v/v)Forms colorless solutions
ChloroformFully miscibleIdeal for GC derivatization
WaterLimitedHydrolysis risk above pH 7
  • Recommendation : Use ethanol for dilution and chloroform for reactions requiring inert conditions. Avoid aqueous buffers unless stabilized at pH < 5 .

Q. How should this compound be handled to ensure stability during storage?

  • Storage Guidelines :

  • Temperature : -20°C in amber vials to prevent photodegradation of the nitro group.
  • Incompatibilities : Strong acids/bases (risk of defluorination) and alkali metals (exothermic reactions). Use PTFE-lined caps to avoid leaching .

Advanced Research Questions

Q. What strategies mitigate interference from fluorinated byproducts in NMR characterization?

  • Methodological Approach :

  • <sup>19</sup>F NMR Optimization : Use a deuterated solvent (e.g., CDCl₃) and a relaxation agent (Cr(acac)₃) to sharpen peaks. Assign signals by comparing with 1,1,1,3,3,3-hexafluoro-2-propanol (δ = -74.5 ppm for CF₃ groups) .
  • LC-MS Cross-Validation : Employ reverse-phase chromatography with hexafluoroisopropanol (HFIP)-modified mobile phases to separate fluorinated impurities .

Q. How can this compound enhance electrospun polymer-protein composite materials?

  • Application in Electrospinning :

  • Role as a Co-Solvent : HFIP derivatives improve miscibility of hydrophobic polymers (e.g., PLA) with proteins (e.g., BSA) by reducing interfacial tension.
  • Protocol : Prepare a 10% (w/v) PLA solution in HFIP, add 2% (w/v) protein, and electrospin at 15 kV with a 0.5 mL/hr flow rate. Fiber morphology correlates with HFIP’s low surface tension .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

  • Challenges :

  • Matrix Effects : High protein binding (>90%) necessitates solid-phase extraction (SPE) with C18 cartridges pre-conditioned with 0.1% HFIP.
  • Detection Limits : Use UHPLC-MS with HFIP-mediated ion-pairing (0.1% HFIP + 10 mM DIPEA in mobile phase) to enhance sensitivity for fluorinated analytes .

Data Contradictions and Resolutions

Q. Discrepancies in reported solubility profiles: How to reconcile literature conflicts?

  • Analysis : Early studies (pre-2020) cite limited water solubility, but recent work notes HFIP’s hygroscopicity increases water miscibility at low temperatures.
  • Resolution : Conduct controlled solubility tests at 4°C with degassed water. Use dynamic light scattering (DLS) to detect colloidal aggregates, which may explain discrepancies .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory for handling this compound?

  • PPE Requirements :

  • Gloves : Neoprene or Silver Shield® gloves (avoid nitrile due to permeability).
  • Ventilation : Use fume hoods with HEPA filters; vapor pressure = 29 mmHg at 25°C necessitates airborne exposure controls .

Structural and Computational Insights

Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Analysis :

  • The electron-withdrawing nitro and fluoro groups activate the aryl ring for electrophilic attack at the para position to iodine.
  • Topological polar surface area (20.2 Ų) indicates moderate hydrogen-bonding capacity, influencing solvent interactions .

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